DI-Tert-butylhydroxyphosphine DI-Tert-butylhydroxyphosphine
Brand Name: Vulcanchem
CAS No.: 52809-04-8
VCID: VC16263369
InChI: InChI=1S/C8H19OP/c1-7(2,3)10(9)8(4,5)6/h9H,1-6H3
SMILES:
Molecular Formula: C8H19OP
Molecular Weight: 162.21 g/mol

DI-Tert-butylhydroxyphosphine

CAS No.: 52809-04-8

Cat. No.: VC16263369

Molecular Formula: C8H19OP

Molecular Weight: 162.21 g/mol

* For research use only. Not for human or veterinary use.

DI-Tert-butylhydroxyphosphine - 52809-04-8

Specification

CAS No. 52809-04-8
Molecular Formula C8H19OP
Molecular Weight 162.21 g/mol
IUPAC Name ditert-butylphosphinous acid
Standard InChI InChI=1S/C8H19OP/c1-7(2,3)10(9)8(4,5)6/h9H,1-6H3
Standard InChI Key RKTKWZAIKQNOIU-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)P(C(C)(C)C)O

Introduction

Chemical Identification and Structural Features

Molecular and Structural Characteristics

DI-Tert-butylhydroxyphosphine has the molecular formula C8H19OP\text{C}_8\text{H}_{19}\text{OP} and a molar mass of 162.21 g/mol . Its structure consists of a phosphorus atom bonded to two tert-butyl groups ((CH3)3C(\text{CH}_3)_3\text{C}-) and one hydroxyl group (OH-\text{OH}), as shown in the simplified structural representation:

(t-Bu)2POH(\text{t-Bu})_2\text{P}-\text{OH}

The tert-butyl groups impart significant steric bulk, which influences the compound’s reactivity and stability. The phosphorus atom in DI-Tert-butylhydroxyphosphine exhibits a trigonal pyramidal geometry, typical of trivalent phosphorus compounds, with a lone pair of electrons available for coordination or chemical bonding .

Table 1: Key Identifiers of DI-Tert-butylhydroxyphosphine

PropertyValueSource
CAS Number52809-04-8
Molecular FormulaC8H19OP\text{C}_8\text{H}_{19}\text{OP}
Molar Mass162.21 g/mol
SynonymsDi-tert-butylphosphinous acid

Synthesis and Preparation

Synthetic Routes

While no direct synthesis protocols for DI-Tert-butylhydroxyphosphine are documented in the provided sources, its preparation can be inferred from methods used for analogous phosphine derivatives. For example, di-tert-butyl phosphite (CAS 13086-84-5) is synthesized via refluxing dimethyl phosphite with tert-butanol in the presence of calcium hydroxide under inert conditions . A similar approach—substituting phosphite precursors with phosphorus trichloride or related intermediates—might yield DI-Tert-butylhydroxyphosphine. Key steps would involve:

  • Nucleophilic substitution: Reacting tert-butanol with a phosphorus precursor (e.g., PCl3\text{PCl}_3) to form tert-butyl-phosphorus intermediates.

  • Hydrolysis: Controlled hydrolysis to introduce the hydroxyl group while preserving the tert-butyl substituents .

Challenges in Synthesis

The steric hindrance imposed by the tert-butyl groups complicates the synthesis of DI-Tert-butylhydroxyphosphine. Side reactions, such as oxidation or disproportionation, are common in bulky phosphine systems, necessitating stringent inert atmospheric conditions and low-temperature regimes .

Physicochemical Properties

Chemical Reactivity

The compound’s reactivity is dominated by two functional groups:

  • Phosphorus center: The lone pair on phosphorus enables coordination to transition metals, making DI-Tert-butylhydroxyphosphine a potential ligand in organometallic chemistry.

  • Hydroxyl group: The OH-\text{OH} moiety allows for hydrogen bonding and acid-base reactions, which could facilitate its use in catalytic systems or as a precursor for further functionalization .

Applications in Coordination Chemistry

Ligand Behavior in Transition Metal Complexes

Phosphine ligands with bulky substituents, such as tert-butyl groups, are prized in catalysis for their ability to stabilize low-coordination metal centers and modulate electronic environments . While DI-Tert-butylhydroxyphosphine itself is not explicitly cited in coordination studies, its structural analogs—e.g., di(tert-butyl)phosphine—demonstrate strong σ-donor and weak π-acceptor characteristics, which enhance catalytic activity in cross-coupling reactions .

Comparative Analysis with Related Ligands

DI-Tert-butylhydroxyphosphine’s hydroxyl group distinguishes it from conventional phosphine ligands. This functionality could enable unique metal-ligand interactions, such as hydrogen bonding with substrates or participation in proton-coupled electron transfer processes. Recent advances in graph neural networks for predicting metal-ligand coordination highlight the potential for computational screening to identify novel applications for such ligands .

Table 2: Comparison of Phosphine Ligands

LigandStructureKey Features
DI-Tert-butylhydroxyphosphine(t-Bu)2POH(\text{t-Bu})_2\text{P}-\text{OH}Bulky, hydroxyl-functionalized
Di(tert-butyl)phosphine(t-Bu)2PH(\text{t-Bu})_2\text{P}-\text{H}Strong σ-donor, air-sensitive
Triphenylphosphine(Ph)3P(\text{Ph})_3\text{P}Moderate steric bulk, π-acceptor

Future Directions and Research Gaps

Unexplored Synthetic Applications

The hydroxyl group in DI-Tert-butylhydroxyphosphine presents opportunities for developing bifunctional ligands that combine phosphine donor sites with hydrogen-bonding motifs. Such ligands could advance asymmetric catalysis or supramolecular chemistry.

Computational Modeling

Machine learning frameworks, as demonstrated in recent studies on metal-ligand coordination, could predict DI-Tert-butylhydroxyphosphine’s behavior in novel catalytic cycles or materials . Targeted DFT studies would further elucidate its electronic structure and reactivity.

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